Cas no 2229374-44-9 (1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229374-44-9 structure
商品名:1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS番号:2229374-44-9
MF:C18H25NO5
メガワット:335.394805669785
CID:6403373
PubChem ID:165707498

1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2229374-44-9
    • 1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1899431
    • インチ: 1S/C18H25NO5/c1-16(2,3)24-15(22)19-11-7-8-12(13(9-11)23-6)18(14(20)21)10-17(18,4)5/h7-9H,10H2,1-6H3,(H,19,22)(H,20,21)
    • InChIKey: GPRPPPCBHPJUQW-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2C=CC(=CC=2OC)NC(=O)OC(C)(C)C)CC1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 335.17327290g/mol
  • どういたいしつりょう: 335.17327290g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 84.9Ų

1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1899431-1.0g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
1g
$1442.0 2023-06-01
Enamine
EN300-1899431-0.05g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
0.05g
$1212.0 2023-09-18
Enamine
EN300-1899431-0.5g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
0.5g
$1385.0 2023-09-18
Enamine
EN300-1899431-1g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
1g
$1442.0 2023-09-18
Enamine
EN300-1899431-2.5g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
2.5g
$2828.0 2023-09-18
Enamine
EN300-1899431-5.0g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
5g
$4184.0 2023-06-01
Enamine
EN300-1899431-0.25g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
0.25g
$1328.0 2023-09-18
Enamine
EN300-1899431-10g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
10g
$6205.0 2023-09-18
Enamine
EN300-1899431-5g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
5g
$4184.0 2023-09-18
Enamine
EN300-1899431-0.1g
1-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229374-44-9
0.1g
$1269.0 2023-09-18

1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229374-44-9)

1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by its CAS number 2229374-44-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropane ring and an amide functionality linked to a methoxy-substituted phenyl group. The presence of these structural motifs not only makes it an intriguing subject for synthetic chemists but also opens up diverse possibilities for its application in drug discovery and development.

The cyclopropane ring in this molecule is particularly noteworthy due to its strained three-membered structure, which often serves as a scaffold for designing bioactive molecules. Cyclopropanes are known for their ability to introduce conformational constraints into larger molecules, thereby influencing their biological activity. In the case of 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, the cyclopropane moiety is further functionalized with an amide group and a dimethyl substitution at the 2-position, enhancing its complexity and potential biological interactions.

The amide functionality is another key feature of this compound, often serving as a pharmacophore in many drug candidates. The amide bond not only contributes to the molecule's solubility and stability but also provides a site for hydrogen bonding interactions with biological targets. In particular, the tert-butoxycarbonyl (Boc) group attached to the amide nitrogen is a common protective group used in peptide synthesis but can also be exploited for other purposes, such as modulating reactivity or improving metabolic stability.

The phenyl ring in this compound is substituted with a methoxy group at the 2-position and an amino group at the 4-position, which is protected by the Boc group. This substitution pattern is significant because it introduces hydrophobicity and potential electronic effects that can influence the molecule's interaction with biological targets. The methoxy group can participate in hydrogen bonding, while the amino group can be further functionalized or used as a site for covalent bonding in drug design strategies.

Recent research in medicinal chemistry has highlighted the importance of structural diversity in drug discovery programs. Compounds like 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid exemplify how combining different structural motifs can lead to novel bioactive entities. For instance, studies have shown that cyclopropane-containing compounds exhibit promising activity against various biological targets, including enzymes and receptors involved in inflammatory pathways.

In addition to its structural complexity, 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid may find applications in the synthesis of more complex molecules through further functionalization. The presence of multiple reactive sites—such as the amide bond, the amino group, and the phenolic hydroxyl (if present)—allows for diverse chemical transformations that could be exploited in library synthesis or targeted drug design.

The pharmaceutical industry has increasingly recognized the value of computational chemistry and high-throughput screening techniques in identifying lead compounds. Molecules like 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid are often screened using virtual docking studies to assess their potential binding affinity to target proteins. These studies can provide valuable insights into how structural modifications might enhance potency or selectivity.

Moreover, advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct intricate molecular frameworks that were previously inaccessible. This progress has accelerated the discovery of novel therapeutic agents and has renewed interest in exploring structurally diverse compounds.

The role of 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid in preclinical research is also noteworthy. Preclinical studies often involve testing candidate compounds for their efficacy and safety using cell-based assays and animal models. The unique structural features of this compound make it a promising candidate for investigating new mechanisms of action or repurposing existing therapeutic pathways.

In conclusion, 1-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229374-44-9) represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology. Its combination of structural motifs—such as the cyclopropane ring, amide functionality, and phenyl substitution—makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs.

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